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Introduction
Acanthamoeba castellanii is a free-living amoeba capable of causing severe human infections,

including Acanthamoeba keratitis (AK), a painful and sight-threatening infection of the cornea,

and granulomatous amoebic encephalitis (GAE), a rare but often fatal infection of the central

nervous system. Treatment of these infections is challenging due to the organism's ability to

transform from a metabolically active trophozoite to a dormant, highly resistant cyst. Current

therapeutic options are often lengthy, and drug resistance is an emerging concern.

Atovaquone, a hydroxynaphthoquinone, has demonstrated broad-spectrum antiprotozoal

activity. Its established mechanism of action involves the inhibition of the mitochondrial electron

transport chain at the cytochrome bc1 complex (Complex III), leading to the disruption of

essential metabolic processes such as ATP synthesis and pyrimidine biosynthesis. While

atovaquone is effective against other protozoa like Plasmodium and Toxoplasma, standardized

methods for evaluating its efficacy against A. castellanii are not well-established.

These application notes provide detailed protocols for establishing a standardized framework

for in vitro drug susceptibility testing of atovaquone against A. castellanii. The protocols cover
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amoeba culture, susceptibility testing methodologies, and data analysis to determine key

inhibitory concentrations.

Data Presentation
Effective drug susceptibility testing requires the generation of quantitative data to determine the

potency of the antimicrobial agent. The following tables provide a template for presenting the

results of atovaquone susceptibility testing against A. castellanii.

Table 1: Minimum Inhibitory Concentration (MIC) of Atovaquone against A. castellanii

Trophozoites

A. castellanii Strain
Atovaquone MIC
(µM) after 24h

Atovaquone MIC
(µM) after 48h

Atovaquone MIC
(µM) after 72h

ATCC 30010 [Insert Data] [Insert Data] [Insert Data]

Clinical Isolate 1 [Insert Data] [Insert Data] [Insert Data]

Clinical Isolate 2 [Insert Data] [Insert Data] [Insert Data]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Atovaquone against A. castellanii

Trophozoites

A. castellanii Strain
Atovaquone IC50
(µM) after 24h

Atovaquone IC50
(µM) after 48h

Atovaquone IC50
(µM) after 72h

ATCC 30010 [Insert Data] [Insert Data] [Insert-Data]

Clinical Isolate 1 [Insert Data] [Insert Data] [Insert Data]

Clinical Isolate 2 [Insert Data] [Insert Data] [Insert Data]

Table 3: Minimum Cysticidal Concentration (MCC) of Atovaquone against A. castellanii Cysts
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A. castellanii Strain Atovaquone MCC (µM) after 7 days

ATCC 30010 [Insert Data]

Clinical Isolate 1 [Insert Data]

Clinical Isolate 2 [Insert Data]

Experimental Protocols
Protocol 1: Axenic Cultivation of Acanthamoeba
castellanii Trophozoites
This protocol describes the axenic (bacteria-free) cultivation of A. castellanii trophozoites, the

metabolically active stage of the amoeba.

Materials:

Acanthamoeba castellanii strain (e.g., ATCC 30010)

Peptone-Yeast Extract-Glucose (PYG) medium

T-75 cell culture flasks

Hemocytometer

Inverted microscope

Centrifuge

Procedure:

Prepare PYG medium and sterilize by autoclaving.

Aseptically inoculate a T-75 flask containing 30 mL of PYG medium with A. castellanii

trophozoites.

Incubate the flask at 25-30°C.
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Monitor the growth of the amoebae daily using an inverted microscope. Trophozoites will

adhere to the bottom of the flask.

Subculture the amoebae every 5-7 days when they reach confluency. To subculture, agitate

the flask to detach the trophozoites and transfer a fraction of the culture to a new flask with

fresh PYG medium.

For experiments, harvest trophozoites by placing the flask on ice for 10-15 minutes to aid

detachment, followed by centrifugation at 500 x g for 10 minutes.

Resuspend the pellet in fresh PYG medium and determine the cell concentration using a

hemocytometer.

Protocol 2: Induction and Purification of Acanthamoeba
castellanii Cysts
This protocol outlines the method for inducing the formation of cysts, the dormant and resistant

stage of the amoeba.

Materials:

Confluent culture of A. castellanii trophozoites

Neff's encystment medium (or other suitable encystment medium)

Sterile phosphate-buffered saline (PBS)

Hemocytometer

Inverted microscope

Centrifuge

Procedure:

Harvest trophozoites from a confluent culture as described in Protocol 1.

Wash the trophozoite pellet twice with sterile PBS by centrifugation at 500 x g for 10 minutes.
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Resuspend the pellet in Neff's encystment medium at a concentration of 1 x 10^6 cells/mL.

Incubate the suspension at 25-30°C for at least 7 days to allow for encystment.

Monitor the formation of cysts using an inverted microscope. Cysts are identifiable by their

double-walled, spherical appearance.

To purify the cysts, treat the suspension with 0.5% sodium dodecyl sulfate (SDS) for 10

minutes to lyse any remaining trophozoites.

Wash the cysts three times with sterile PBS by centrifugation at 1000 x g for 10 minutes.

Resuspend the final cyst pellet in PBS and determine the concentration using a

hemocytometer.

Protocol 3: Preparation of Atovaquone Stock Solution
This protocol describes the preparation of a stock solution of atovaquone for use in

susceptibility assays.

Materials:

Atovaquone powder

Dimethyl sulfoxide (DMSO)

Sterile microcentrifuge tubes

Procedure:

Accurately weigh the desired amount of atovaquone powder.

Dissolve the atovaquone in 100% DMSO to prepare a high-concentration stock solution

(e.g., 10 mM). Ensure complete dissolution.

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

Prepare aliquots of the stock solution in sterile microcentrifuge tubes and store them at

-20°C, protected from light.
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Protocol 4: Determination of Minimum Inhibitory
Concentration (MIC) for Trophozoites
This protocol details the determination of the MIC of atovaquone against A. castellanii

trophozoites using a colorimetric assay.

Materials:

A. castellanii trophozoite culture

PYG medium

Atovaquone stock solution

Sterile 96-well microtiter plates

Resazurin sodium salt or similar viability indicator (e.g., XTT, MTS)

Microplate reader

Procedure:

Adjust the concentration of A. castellanii trophozoites to 2 x 10^5 cells/mL in PYG medium.

Dispense 100 µL of the trophozoite suspension into each well of a 96-well plate.

Prepare serial dilutions of the atovaquone stock solution in PYG medium.

Add 100 µL of each atovaquone dilution to the respective wells, resulting in a final volume of

200 µL and the desired final drug concentrations. Include a drug-free control (medium only)

and a solvent control (medium with the highest concentration of DMSO used).

Incubate the plate at 25-30°C for 24, 48, and 72 hours.

At each time point, add 20 µL of the resazurin solution to each well and incubate for a further

4-6 hours.
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Measure the absorbance or fluorescence at the appropriate wavelength using a microplate

reader.

The MIC is defined as the lowest concentration of atovaquone that results in a significant

inhibition of cell viability (e.g., ≥90%) compared to the drug-free control.

Protocol 5: Determination of Half-maximal Inhibitory
Concentration (IC50) for Trophozoites
The IC50 value can be calculated from the data generated in Protocol 4.

Procedure:

Using the absorbance/fluorescence readings from the MIC assay, calculate the percentage

of inhibition for each atovaquone concentration relative to the drug-free control.

Plot the percentage of inhibition against the logarithm of the atovaquone concentration.

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the

IC50 value, which is the concentration of atovaquone that inhibits 50% of the amoeba's

metabolic activity.

Protocol 6: Determination of Minimum Cysticidal
Concentration (MCC)
This protocol is designed to assess the ability of atovaquone to kill the resistant cyst stage.

Materials:

Purified A. castellanii cysts

Atovaquone stock solution

Sterile PBS

PYG medium

Sterile 24-well plates
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Non-nutrient agar plates seeded with E. coli (optional, for viability confirmation)

Procedure:

Adjust the concentration of purified cysts to 1 x 10^5 cysts/mL in sterile PBS.

Dispense 500 µL of the cyst suspension into each well of a 24-well plate.

Prepare serial dilutions of atovaquone in PBS.

Add 500 µL of each atovaquone dilution to the respective wells. Include a drug-free control.

Incubate the plate at 25-30°C for 7 days.

After the incubation period, wash the cysts three times with sterile PBS to remove the drug.

Resuspend the cysts in 1 mL of fresh PYG medium to induce excystation (conversion back

to trophozoites).

Incubate the plate for an additional 7 days and observe for the presence of viable

trophozoites using an inverted microscope.

The MCC is defined as the lowest concentration of atovaquone at which no viable

trophozoites are observed.

(Optional) To confirm viability, plate the contents of the wells onto non-nutrient agar plates

seeded with E. coli and incubate for 7-14 days, observing for the formation of plaques (zones

of amoeba growth).
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Caption: Mechanism of action of atovaquone in Acanthamoeba castellanii.
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Start:
A. castellanii Trophozoite Culture

Prepare Trophozoite Suspension
(2 x 10^5 cells/mL)

Dispense 100 µL/well
in 96-well plate

Add 100 µL of Atovaquone
Dilutions to Wells
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Incubate at 25-30°C
(24, 48, 72 hours)

Add Viability Reagent
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Caption: Workflow for MIC and IC50 determination.
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Start:
Purified A. castellanii Cysts

Prepare Cyst Suspension
(1 x 10^5 cysts/mL)

Dispense 500 µL/well
in 24-well plate

Add 500 µL of Atovaquone
Dilutions to Wells
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of Atovaquone

Incubate at 25-30°C
for 7 days

Wash Cysts 3x with PBS
to Remove Drug
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End
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Caption: Workflow for MCC determination.
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To cite this document: BenchChem. [Establishing a Drug Susceptibility Testing Standard for
Atovaquone against Acanthamoeba castellanii]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b601224#establishing-a-drug-susceptibility-testing-
standard-for-ac-atovaquone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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